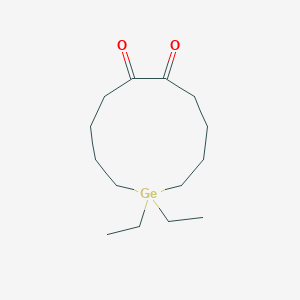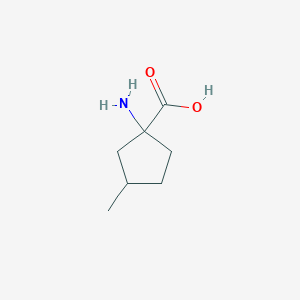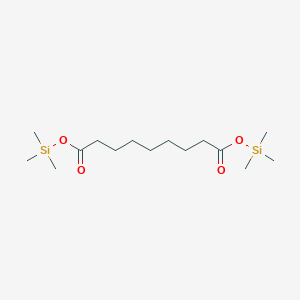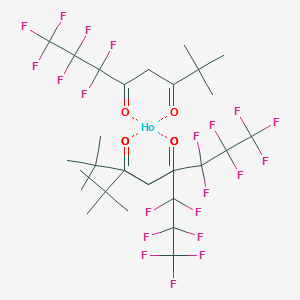
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione is a compound that has been used as a co-inducer in the production of human γ interferon (HuIFN-γ). It has also been used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide . It is a reactant involved in the synthesis of rare earth metal complexes for separation of lanthanide metals .
Synthesis Analysis
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione involves the use of this compound as a co-inducer in the production of human γ interferon (HuIFN-γ). It is also used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide .Molecular Structure Analysis
The molecular structure of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione can be represented by the linear formula: CF3CF2CF2COCH2COC(CH3)3 . The molecular weight of this compound is 296.18 .Chemical Reactions Analysis
This compound is involved in the synthesis of rare earth metal complexes for the separation of lanthanide metals. It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione include a molecular weight of 296.18, a refractive index (n20/D) of 1.379 (lit.), a boiling point of 46-47 °C/5 mmHg (lit.), and a density of 1.273 g/mL at 25 °C (lit.) .Safety And Hazards
properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;holmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ho/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXOZEBNDBENAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ho] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F21HoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;holmium | |
CAS RN |
18323-97-2 |
Source


|
| Record name | NSC379486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')holmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

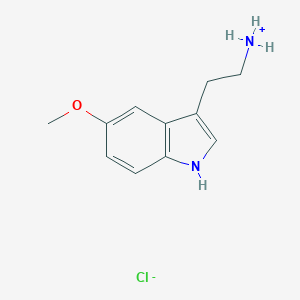
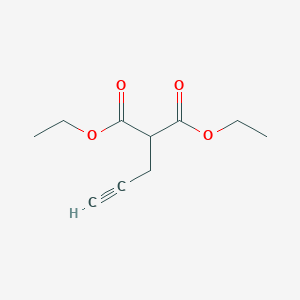
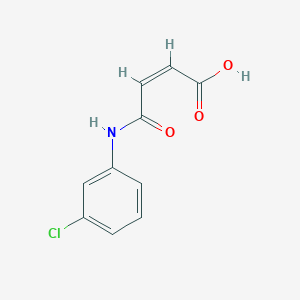
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)

